Carboxyfluorescein-PEG12-NHS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

Formule moléculaire |

C52H68N2O22 |

|---|---|

Poids moléculaire |

1073.1 g/mol |

Nom IUPAC |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C52H68N2O22/c55-39-2-5-43-45(36-39)74-46-37-40(56)3-6-44(46)52(43)42-4-1-38(35-41(42)51(61)75-52)50(60)53-10-12-63-14-16-65-18-20-67-22-24-69-26-28-71-30-32-73-34-33-72-31-29-70-27-25-68-23-21-66-19-17-64-15-13-62-11-9-49(59)76-54-47(57)7-8-48(54)58/h1-6,35-37,55-56H,7-34H2,(H,53,60) |

Clé InChI |

BRVYSOCTDPGOSJ-UHFFFAOYSA-N |

SMILES canonique |

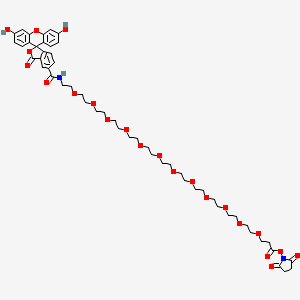

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |

Origine du produit |

United States |

Foundational & Exploratory

Carboxyfluorescein-PEG12-NHS: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Carboxyfluorescein-PEG12-NHS, a versatile fluorescent labeling reagent. This document details its core properties, applications, and the methodologies for its use in various research contexts.

Core Concepts: Deconstructing this compound

This compound is a chemical probe that integrates three key functional components: a fluorescent dye (Carboxyfluorescein), a polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This combination of features makes it a powerful tool for attaching a fluorescent label to biomolecules.

-

Carboxyfluorescein: A widely used green fluorescent dye that serves as the reporter moiety. It is a derivative of fluorescein, known for its high quantum yield and spectral properties compatible with standard fluorescence detection instruments.[1]

-

PEG12 Spacer: A hydrophilic 12-unit polyethylene glycol chain. This linker enhances the solubility of the molecule in aqueous buffers, a crucial feature when working with biological samples.[2] The PEG spacer also reduces steric hindrance, allowing for more efficient labeling of target molecules.

-

NHS Ester: An amine-reactive functional group that enables the covalent conjugation of the fluorescent probe to primary amines (e.g., the side chain of lysine (B10760008) residues in proteins or the N-terminus of polypeptides). This reaction forms a stable amide bond, ensuring the permanent attachment of the fluorescent label.

Quantitative Data

The following tables summarize the key quantitative properties of the carboxyfluorescein component of the molecule. While the PEG12 linker may slightly modify these values, they serve as a reliable reference for experimental design.

| Property | Value | Reference |

| Molecular Formula | C₅₂H₆₈N₂O₂₂ | [3] |

| Molecular Weight | 1073.11 g/mol | [3] |

| Optical Property | Value | Reference |

| Excitation Maximum (λex) | ~492 nm | [4][5] |

| Emission Maximum (λem) | ~518 nm | [5] |

| Molar Extinction Coefficient (ε) | ~82,000 cm⁻¹M⁻¹ (at pH 9) | [4] |

| Fluorescence Quantum Yield (Φ) | ~0.93 (unconjugated) | [6] |

Key Applications

This compound is a versatile tool with a broad range of applications in biological research and drug development.

-

Fluorescent Labeling of Biomolecules: Its primary application is the covalent labeling of proteins, peptides, antibodies, and other biomolecules containing primary amines.[2] This allows for the visualization and tracking of these molecules in various assays.

-

Fluorescence Microscopy and Flow Cytometry: Labeled biomolecules can be detected and analyzed using techniques such as fluorescence microscopy and flow cytometry, enabling studies of protein localization, expression levels, and cell sorting.

-

PROTAC Development: this compound can be used as a fluorescent linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8] This allows for the direct visualization and quantification of PROTAC binding and degradation dynamics.

Experimental Protocols

General Protein Labeling Protocol

This protocol provides a general guideline for the covalent labeling of proteins with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.

-

Prepare the Dye Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mg/mL.

-

Reaction: Add the dissolved this compound to the protein solution. A common starting point is a 10- to 20-fold molar excess of the dye to the protein.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, protected from light.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~492 nm (for the dye).

Signaling Pathways and Workflows

The following diagrams illustrate key processes involving this compound.

Caption: Workflow for labeling a protein with this compound.

Caption: Reaction mechanism of an NHS ester with a primary amine.

Caption: PROTAC mechanism featuring a fluorescently labeled linker.

References

- 1. 5-carboxyfluorescein | CAS#:76823-03-5 | Chemsrc [chemsrc.com]

- 2. This compound [myskinrecipes.com]

- 3. 2246595-66-2_5-Carboxyfluorescein-PEG12-NHS_5-FAM-PEG12-NHS [xinyanbm.com]

- 4. biotium.com [biotium.com]

- 5. caymanchem.com [caymanchem.com]

- 6. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

An In-depth Technical Guide to Carboxyfluorescein-PEG12-NHS: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Carboxyfluorescein-PEG12-NHS, a fluorescent labeling reagent widely used in biological research and drug development. This document details its chemical structure, physicochemical properties, reactivity, and common applications, with a focus on bioconjugation. Detailed experimental protocols and visual diagrams are included to facilitate its practical use in the laboratory.

Core Properties and Specifications

This compound is a molecule that combines the fluorescent properties of carboxyfluorescein with a polyethylene (B3416737) glycol (PEG) spacer and an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique structure makes it a valuable tool for covalently labeling proteins, peptides, and other biomolecules.[1][2] The PEG12 spacer enhances the water solubility of the molecule and reduces steric hindrance, which can improve the efficiency and stability of the labeling reaction.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 1073.1 g/mol | [1][2][3][4] |

| Molecular Formula | C₅₂H₆₈N₂O₂₂ | [2][4][5] |

| Appearance | Yellow to orange solid | [6][7] |

| Excitation Maximum (λex) | ~493 nm | [8][9] |

| Emission Maximum (λem) | ~517 nm | [8][9] |

| Purity | Typically >95% | [5] |

Solubility and Storage

Proper handling and storage are crucial for maintaining the reactivity of this compound.

| Solvent | Solubility | Reference |

| Aqueous Buffers | Increased solubility due to hydrophilic PEG spacer | [2] |

| DMSO, DMF | Soluble | [7][10] |

| Acetonitrile, Acetone | Soluble | [6] |

Storage Conditions: this compound is moisture-sensitive and should be stored at -20°C in a dry, dark environment.[2][5][11] Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[11][12]

Reactivity and Bioconjugation

The N-hydroxysuccinimide (NHS) ester group of this compound reacts efficiently with primary amines (-NH₂) present on biomolecules, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins.[11][13] This reaction forms a stable amide bond, covalently attaching the fluorescent label to the target molecule.[13][14]

The reaction is pH-dependent, with optimal reactivity occurring in the pH range of 7-9.[11][15] It is important to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester.[11][16] Phosphate, borate, or carbonate buffers are recommended.[11][13]

A competing reaction is the hydrolysis of the NHS ester, which increases with higher pH and in dilute protein solutions.[11][13] Therefore, it is advisable to prepare the reagent immediately before use and to work with concentrated protein solutions when possible.[11]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - CAS:2246595-66-2 - CAS号查询_生物试剂_化学试剂_分析试剂_实验试剂-普西唐试剂商城 [jm-bio.com]

- 5. 2246595-66-2_5-Carboxyfluorescein-PEG12-NHS_5-FAM-PEG12-NHS [xinyanbm.com]

- 6. empbiotech.com [empbiotech.com]

- 7. empbiotech.com [empbiotech.com]

- 8. Spectrum [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. creativepegworks.com [creativepegworks.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Simple, Rapid Chemical Labeling and Screening of Antibodies with Luminescent Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

Technical Guide: Mechanism of Action and Application of Carboxyfluorescein-PEG12-NHS

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical properties, mechanism of action, and practical application of Carboxyfluorescein-PEG12-NHS, a fluorescent labeling reagent. The document outlines the function of each molecular component, the chemical reaction underpinning its use, and a comprehensive protocol for its application in bioconjugation.

Molecular Composition and Function

This compound is a multifunctional reagent designed for the covalent attachment of a fluorescein (B123965) fluorophore to biomolecules. It is composed of three distinct functional units:

-

Carboxyfluorescein (FAM): A widely used fluorescent dye that serves as the reporter molecule.[1] It possesses a bright green fluorescence with an excitation maximum closely matching the 488 nm spectral line of common argon-ion lasers.[2] Commercially, it is often supplied as a mixture of two structural isomers, 5-FAM and 6-FAM.[1][3]

-

Polyethylene (B3416737) Glycol (PEG12) Linker: A 12-unit, monodisperse polyethylene glycol chain that acts as a hydrophilic spacer.[4] This flexible linker enhances the aqueous solubility of the reagent and the resulting conjugate, mitigates potential steric hindrance between the dye and the target biomolecule, and can help reduce immunogenicity.[5][6][7]

-

N-Hydroxysuccinimide (NHS) Ester: A highly reactive functional group that enables the covalent conjugation of the reagent to target molecules.[8] The NHS ester selectively reacts with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues found in proteins, to form a stable amide bond.[5][9][10]

Core Mechanism of Action: Amine-Reactive Conjugation

The primary mechanism of action for this compound is a nucleophilic acyl substitution reaction between the NHS ester and a primary amine on a target molecule.

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine attacks the electrophilic carbonyl carbon of the NHS ester.[8]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable, transient tetrahedral intermediate.[8][11]

-

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the N-hydroxysuccinimide (NHS) moiety, which is a good leaving group.[8][9]

-

Formation of a Stable Amide Bond: The final product is a stable amide bond that covalently links the carboxyfluorescein-PEG12 moiety to the target molecule.[9]

This reaction is highly dependent on pH. The optimal pH range for the reaction is between 7.2 and 9.0, with pH 8.3-8.5 being ideal for most applications.[9][12] Below this range, the primary amine is likely to be protonated (-NH3+), rendering it non-nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and reduces labeling efficiency.[9][10][12]

Caption: Covalent conjugation via nucleophilic acyl substitution.

Quantitative Data Summary

The key physicochemical and spectral properties of this compound and its components are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₂H₆₈N₂O₂₂ | [] |

| Molecular Weight | ~1073.1 g/mol | [] |

| Fluorophore | Carboxyfluorescein (5/6-isomer mix) | [1][2][3] |

| Excitation Wavelength (λex) | ~492 - 495 nm | [1][2][14] |

| Emission Wavelength (λem) | ~517 nm | [1][2][14] |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [5][8] |

| Target Functional Group | Primary Amine (-NH₂) | [9][10][15] |

| Linker | 12-unit Polyethylene Glycol (PEG) | [4] |

| Solubility | Soluble in DMSO, DMF; PEG enhances aqueous solubility | [12][] |

Detailed Experimental Protocol: Protein Labeling

This section provides a general protocol for labeling a protein, such as an antibody, with this compound.

A. Materials Required

-

Protein to be labeled (in an amine-free buffer, e.g., PBS).

-

This compound reagent.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[10][12]

-

Conjugation Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.3-8.5.[10][12]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification Column: Size-exclusion chromatography column (e.g., desalting column) to separate the labeled protein from excess reagent.[8]

B. Protocol Steps

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the Conjugation Buffer. Ensure any buffers containing primary amines (like Tris) have been removed via dialysis or buffer exchange.

-

Reagent Preparation: The NHS ester is moisture-sensitive and should be handled accordingly.[10] Allow the vial of this compound to equilibrate to room temperature before opening. Immediately before use, dissolve the reagent in a small volume of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[12] Do not store the reagent in solution.[10]

-

Calculate Molar Excess: Determine the molar ratio of the labeling reagent to the protein. A 10- to 20-fold molar excess of the NHS ester is a common starting point for antibody labeling.[10] This ratio can be adjusted to achieve the desired degree of labeling.

-

Labeling Reaction: While gently vortexing the protein solution, add the calculated volume of the dissolved this compound reagent.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[8] Alternatively, the reaction can be carried out overnight at 4°C.

-

Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with and consume any remaining NHS ester. Incubate for 30 minutes.

-

Purification: Remove the unreacted labeling reagent and the NHS byproduct from the labeled protein conjugate using a desalting or other size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[8]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~494 nm (for carboxyfluorescein).

Caption: Standard workflow for protein bioconjugation.

References

- 1. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 2. 5(6)-Carboxyfluorescein | CAS 72088-94-9 | Cayman Chemical | Biomol.com [biomol.com]

- 3. 5(6)-Carboxyfluorescein Fluorescent Tracer [sigmaaldrich.com]

- 4. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 5. This compound - CD Bioparticles [cd-bioparticles.net]

- 6. precisepeg.com [precisepeg.com]

- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 8. glenresearch.com [glenresearch.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. lumiprobe.com [lumiprobe.com]

- 14. Spectrum [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]

- 15. neb.com [neb.com]

Carboxyfluorescein-PEG12-NHS molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and applications of Carboxyfluorescein-PEG12-NHS, a fluorescent labeling reagent. It is intended for use by professionals in research, and drug development.

Core Compound Data

This compound is a fluorescent dye conjugate utilized for the covalent labeling of biomolecules. The molecule consists of a carboxyfluorescein fluorophore, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester reactive group. The PEG spacer enhances aqueous solubility and provides steric hindrance, minimizing potential interference with biomolecular interactions. The NHS ester group facilitates covalent conjugation to primary amines on proteins and other biomolecules.

| Property | Value |

| Molecular Weight | 1073.10 g/mol [1][2] |

| Chemical Formula | C₅₂H₆₈N₂O₂₂[2] |

| Excitation Maximum (Ex) | ~495 nm |

| Emission Maximum (Em) | ~520 nm |

| Reactive Group | N-hydroxysuccinimide (NHS) Ester |

| Reactive Towards | Primary Amines (-NH₂) |

| Spacer Arm | 12-unit Polyethylene Glycol (PEG12) |

Experimental Protocol: Antibody Labeling

This protocol details a general procedure for the fluorescent labeling of an IgG antibody with this compound. Optimization may be required for specific antibodies or applications.

Materials:

-

IgG antibody in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5

-

Purification resin/spin columns (e.g., Sephadex G-25)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Antibody Preparation:

-

Reagent Preparation:

-

Labeling Reaction:

-

Purification:

-

Storage:

Experimental Workflow

The following diagram illustrates the key steps in the antibody labeling process.

Signaling Pathway Diagram

This compound is primarily a labeling reagent and does not directly participate in signaling pathways. However, the labeled biomolecule, such as an antibody, can be used to probe signaling pathways. The diagram below illustrates a generic antibody-based detection of a cell surface receptor, which is a common application.

References

- 1. NHS ester protocol for labeling proteins [abberior.rocks]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biotium.com [biotium.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. broadpharm.com [broadpharm.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to Carboxyfluorescein-PEG12-NHS: Spectral Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties and common experimental procedures for Carboxyfluorescein-PEG12-NHS, a fluorescent labeling reagent widely used in biological research and drug development. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the molecule in aqueous environments and provides a flexible linker between the fluorophore and the target molecule.

Core Spectral Characteristics

Carboxyfluorescein, the fluorescent component of this reagent, exhibits spectral properties that are highly dependent on the pH of the surrounding medium.[1][2][3] The fluorescence arises from the dianionic form of the molecule, which is the predominant species at pH values above 8.0.[2] At lower pH, the molecule transitions to monoanionic and neutral forms, leading to a decrease in fluorescence intensity.[2][4]

The excitation and emission maxima for carboxyfluorescein are generally found to be around 493-495 nm and 515-518 nm, respectively, particularly under basic conditions which favor the highly fluorescent dianionic form.[5][6][7]

Data Presentation: Spectral Properties of Carboxyfluorescein

| Parameter | Value | Conditions |

| Peak Excitation Wavelength | ~493 - 495 nm | pH > 8.0 |

| Peak Emission Wavelength | ~515 - 518 nm | pH > 8.0 |

| Molar Extinction Coefficient | ~70,000 - 76,900 M⁻¹cm⁻¹ | at ~490 nm, basic pH |

| Quantum Yield (ΦF) | ~0.75 - 0.95 | in 0.1 M NaOH |

Note: The PEG12 linker is not expected to significantly alter the spectral properties of the carboxyfluorescein fluorophore.

Experimental Protocols

The N-hydroxysuccinimide (NHS) ester group of this compound reacts with primary amines (such as the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds.[6] This reaction is most efficient at a slightly basic pH (7-9).[6]

Protocol for Labeling a Protein with this compound

1. Reagent Preparation:

-

Protein Solution: Prepare the protein to be labeled in an amine-free buffer at a pH between 7 and 9. A common choice is 50 mM borate (B1201080) buffer, pH 8.5. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into a suitable labeling buffer.[6] The recommended protein concentration is typically 1-10 mg/mL.[6]

-

This compound Solution: Immediately before use, dissolve the this compound in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mg/mL.[6] The NHS ester is moisture-sensitive and will hydrolyze in the presence of water, so do not prepare stock solutions for long-term storage.[6]

2. Labeling Reaction:

-

Add the dissolved this compound to the protein solution. A 15- to 20-fold molar excess of the dye is often optimal for antibody labeling, though this ratio may need to be optimized for other proteins.[6]

-

Incubate the reaction mixture for 1 hour at room temperature or for 2 hours on ice, protected from light.[6]

3. Purification of the Labeled Protein:

-

After the incubation period, it is crucial to remove any unreacted dye. This can be achieved through dialysis, gel filtration (desalting columns), or other chromatographic techniques.[6][8]

4. Characterization of the Conjugate:

-

The degree of labeling can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of fluorescein (B123965) (~494 nm).[6]

Mandatory Visualizations

pH-Dependent Forms of Fluorescein

The following diagram illustrates the equilibrium between the different ionic forms of fluorescein, which is fundamental to its pH-dependent fluorescence.

Experimental Workflow for Protein Labeling

This diagram outlines the key steps in a typical protein labeling experiment using this compound.

References

- 1. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Spectrum [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. FluoroFinder [app.fluorofinder.com]

- 8. broadpharm.com [broadpharm.com]

Carboxyfluorescein-PEG12-NHS: An In-Depth Technical Guide for Advanced Fluorescent Probing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxyfluorescein-PEG12-NHS is a versatile fluorescent probe that combines the bright, well-characterized fluorescence of carboxyfluorescein with a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique structure makes it an invaluable tool for the stable and efficient labeling of proteins, antibodies, peptides, and other biomolecules containing primary amines. The PEG spacer enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific interactions, thereby improving the performance of the labeled conjugates in a variety of biological applications. This technical guide provides a comprehensive overview of this compound, including its photophysical properties, detailed experimental protocols for its use, and its application in cellular imaging and drug development.

Core Properties and Data

The utility of this compound as a fluorescent probe is defined by its photophysical characteristics. While specific data for the conjugated molecule can vary slightly depending on the local environment, the properties are largely dictated by the carboxyfluorescein fluorophore.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~495 nm | |

| Emission Maximum (λem) | ~520 nm | |

| Molar Extinction Coefficient (ε) | >70,000 M⁻¹cm⁻¹ | [1] |

| Molecular Weight | ~1073.1 g/mol | [2][3] |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [2][4][5] |

| Target Moiety | Primary Amines (-NH₂) | [2][4][5] |

| Solubility | Soluble in DMSO, DMF |

Experimental Protocols

Protein and Antibody Labeling with this compound

This protocol outlines the general procedure for conjugating this compound to proteins and antibodies. The optimal molar ratio of dye to protein may need to be determined empirically for each specific application.

Materials:

-

Protein or antibody of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Protein Solution:

-

Dissolve the protein or antibody in the conjugation buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

-

-

Prepare Dye Stock Solution:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in the presence of water.

-

-

Conjugation Reaction:

-

Add the calculated volume of the dye stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the dye to the protein.

-

Incubate the reaction for 1 hour at room temperature, protected from light. Gentle mixing during the incubation can improve labeling efficiency.

-

-

Quench Reaction:

-

Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~495 nm (for the dye).

-

Cellular Uptake Assay of Labeled Nanoparticles

This protocol describes a general method for quantifying the cellular uptake of nanoparticles labeled with this compound using a plate reader.[7]

Materials:

-

Cells of interest

-

Cell culture medium

-

This compound labeled nanoparticles

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

-

-

Incubation with Labeled Nanoparticles:

-

Remove the culture medium and add fresh medium containing various concentrations of the fluorescently labeled nanoparticles.

-

Incubate the cells for the desired time period (e.g., 2, 4, 24 hours) at 37°C.

-

-

Washing:

-

Carefully aspirate the medium containing the nanoparticles and wash the cells three times with cold PBS to remove any unbound nanoparticles.

-

-

Cell Lysis (Optional but recommended for reducing background):

-

Lyse the cells using a suitable lysis buffer.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths appropriate for carboxyfluorescein (~495 nm and ~520 nm, respectively).

-

-

Data Analysis:

-

Normalize the fluorescence intensity to the cell number or total protein content to account for variations in cell density. Cellular uptake can be expressed as relative fluorescence units (RFU) per cell or per microgram of protein.

-

Visualizations

Experimental Workflow: Protein Labeling and Purification

Experimental Workflow: Cellular Uptake Assay

Signaling Pathway: GPCR Internalization Study

References

- 1. empbiotech.com [empbiotech.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. This compound - CAS:2246595-66-2 - KKL Med Inc. [kklmed.com]

- 6. empbiotech.com [empbiotech.com]

- 7. Quantifying fluorescent nanoparticle uptake in mammalian cells using a plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Bioconjugation: A Technical Guide to the Role of the NHS Ester in Carboxyfluorescein-PEG12-NHS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Carboxyfluorescein-PEG12-NHS, a versatile reagent widely employed in biological research and drug development. At its core, this molecule integrates three key components: a carboxyfluorescein fluorescent dye, a 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester. The synergy of these elements allows for the efficient and stable labeling of biomolecules, enabling their visualization and tracking in complex biological systems. This document will focus on the pivotal role of the NHS ester in the context of the entire molecule, detailing its reactivity, the influence of the PEG linker, and practical applications, supported by experimental protocols and structured data.

The Chemistry of Activation: The Role of the NHS Ester

The N-hydroxysuccinimide (NHS) ester is a highly efficient amine-reactive functional group that is central to the utility of this compound in bioconjugation.[1][2] Its primary function is to facilitate the formation of a stable covalent amide bond with primary amines present on target biomolecules, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues.

The reaction, known as acylation, proceeds via a nucleophilic attack on the carbonyl carbon of the NHS ester by the primary amine.[3][4] This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[3] This reaction is highly selective for primary amines under mild, near-physiological conditions, which is crucial for maintaining the structural and functional integrity of sensitive biomolecules.[5]

While NHS esters are highly reactive towards primary amines, they can also react with other nucleophiles such as hydroxyl (–OH) and sulfhydryl (–SH) groups; however, the resulting ester and thioester bonds are less stable and can be hydrolyzed or displaced by amines.[3][6] The primary competing reaction during bioconjugation is the hydrolysis of the NHS ester by water, which becomes more pronounced at higher pH levels.

The Supporting Cast: Carboxyfluorescein and the PEG12 Linker

While the NHS ester is the reactive moiety, the other components of this compound are critical to its functionality:

-

Carboxyfluorescein: This well-characterized fluorophore serves as the reporter group, enabling the detection and quantification of the labeled biomolecule.[7][8] It possesses a high quantum yield and its excitation and emission spectra are well-suited for standard fluorescence microscopy and detection instrumentation.[9][10]

-

PEG12 Linker: The 12-unit polyethylene glycol (PEG) chain acts as a hydrophilic spacer.[11][12] This PEG linker enhances the water solubility of the entire molecule and the resulting conjugate, which is particularly beneficial when working with hydrophobic biomolecules.[13][14] Furthermore, the PEG spacer can reduce steric hindrance during the labeling reaction and may help to minimize non-specific interactions and immunogenicity of the final conjugate.[12][15]

Quantitative Data for Practical Application

For successful and reproducible bioconjugation, understanding the key reaction parameters is essential. The following tables summarize important quantitative data related to the use of NHS ester-based labeling reagents.

| Parameter | Value/Range | Conditions/Notes | Citation |

| Optimal pH for Labeling | 7.2 - 9.0 | The reaction is strongly pH-dependent. At lower pH, the amine is protonated and less reactive. At higher pH, hydrolysis of the NHS ester increases. An optimal pH of 8.3-8.5 is often recommended for efficient labeling in aqueous buffers. | [16] |

| NHS Ester Half-life in Aqueous Solution | 4-5 hours | pH 7.0, 0°C | [17] |

| 10 minutes | pH 8.6, 4°C | [17] | |

| Recommended Molar Excess of NHS Ester | 5- to 20-fold | This is an empirical value and may need to be optimized depending on the protein concentration and desired degree of labeling. For dilute protein solutions, a higher molar excess may be required. | [18] |

| Typical Reaction Time | 30 minutes - 4 hours | Incubation at room temperature or on ice for 2 hours are common protocols. Longer reaction times may lead to increased hydrolysis of the NHS ester. | [19][18] |

| Incompatible Buffers | Buffers containing primary amines | Buffers such as Tris (TBS) or glycine (B1666218) should be avoided as they will compete with the target molecule for reaction with the NHS ester. | [17][18] |

| Compatible Buffers | Phosphate, Borate, Carbonate/Bicarbonate, HEPES | These non-amine-containing buffers are suitable for the labeling reaction. | [17] |

Table 1: Key Reaction Parameters for NHS Ester Conjugation

| Property | Value | Citation |

| Molecular Weight | 1073.11 g/mol | [20] |

| Excitation Maximum (Carboxyfluorescein) | ~495 nm | [10] |

| Emission Maximum (Carboxyfluorescein) | ~520 nm | [10] |

| Solubility | Soluble in DMSO and DMF | [10][21] |

Table 2: Physicochemical Properties of this compound

Visualizing the Process: Reaction Mechanism and Experimental Workflow

To further elucidate the role of the NHS ester, the following diagrams illustrate the chemical reaction and a typical experimental workflow.

Detailed Experimental Protocols

The following protocols provide a general framework for the use of this compound in protein labeling. Optimization may be required for specific applications.

Protein Preparation

-

Buffer Exchange: If the protein of interest is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as 1X Phosphate-Buffered Saline (PBS) or 0.1 M sodium bicarbonate buffer, with a pH between 7.2 and 8.5.[16][21] This can be achieved through dialysis or with a desalting column.

-

Concentration Adjustment: Adjust the protein concentration to 1-10 mg/mL in the chosen reaction buffer.[16]

Labeling Reaction

-

Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[2][21] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[22]

-

Molar Excess Calculation: Calculate the required volume of the NHS ester solution to achieve the desired molar excess (typically 5- to 20-fold) relative to the amount of protein.

-

Conjugation: Add the calculated volume of the this compound solution to the protein solution while gently vortexing.[16]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or on ice, protected from light.[18][22]

Purification of the Labeled Protein

-

Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer (e.g., 1 M Tris, pH 8.0) can be added to a final concentration of 50-100 mM.[17]

-

Removal of Unreacted Dye: It is crucial to remove any unreacted this compound and the NHS byproduct from the labeled protein.[23] This is typically achieved using one of the following methods:

-

Gel Filtration Chromatography (Desalting Column): This is a common and effective method for separating the larger labeled protein from the smaller, unreacted dye molecules.[19][16]

-

Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) with several buffer changes to remove small molecules.[23]

-

Characterization and Storage

-

Degree of Labeling (DOL) Determination: The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~495 nm (for carboxyfluorescein).

-

Storage: Store the purified, labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage, protected from light.[2] Aliquoting the sample is recommended to avoid repeated freeze-thaw cycles.[2]

Conclusion

The N-hydroxysuccinimide ester in this compound is the cornerstone of its utility as a bioconjugation reagent. Its ability to efficiently and selectively react with primary amines to form stable amide bonds under mild conditions makes it an invaluable tool for fluorescently labeling proteins and other biomolecules.[1][3] The inclusion of a hydrophilic PEG12 linker and a bright carboxyfluorescein dye further enhances its performance by improving solubility and providing a robust means of detection.[7][12] By understanding the underlying chemistry and optimizing the reaction conditions as outlined in this guide, researchers can effectively leverage this compound to advance their studies in drug development, diagnostics, and fundamental biological research.[7][11]

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. NHS ester protocol for labeling proteins [abberior.rocks]

- 3. glenresearch.com [glenresearch.com]

- 4. Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Fluorescein-PEG-NHS ester | AxisPharm [axispharm.com]

- 8. glenresearch.com [glenresearch.com]

- 9. 6-Carboxyfluorescein | C21H12O7 | CID 76806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5(6)-Carboxyfluorescein, NHS ester (CAS 17548-22-8) | Abcam [abcam.com]

- 11. purepeg.com [purepeg.com]

- 12. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 13. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]

- 14. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 15. precisepeg.com [precisepeg.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 19. benchchem.com [benchchem.com]

- 20. 2246595-66-2_5-Carboxyfluorescein-PEG12-NHS_5-FAM-PEG12-NHS [xinyanbm.com]

- 21. researchgate.net [researchgate.net]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Carboxyfluorescein-PEG12-NHS for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Carboxyfluorescein-PEG12-NHS, a crucial reagent for the synthesis of fluorescently labeled Proteolysis Targeting Chimeras (PROTACs). This document details the chemical properties, applications, and experimental protocols for utilizing this reagent in the development of novel therapeutics.

Introduction to PROTACs and the Role of Fluorescent Labeling

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This ternary complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

Fluorescent labeling of PROTACs is an invaluable tool for researchers, enabling the direct visualization and quantification of PROTAC uptake, distribution, and engagement with target proteins within living cells. This compound is a popular choice for this purpose, offering a bright and photostable fluorescent signal coupled with a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) linker.

Properties of this compound

This compound is a chemical reagent that combines the fluorescent properties of carboxyfluorescein with a 12-unit polyethylene glycol (PEG) spacer, terminating in an N-hydroxysuccinimide (NHS) ester. The NHS ester group allows for the covalent conjugation of the fluorescent tag to primary amines present on the PROTAC molecule, typically at the terminus of the linker or on a suitable functional group on one of the ligands.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₂H₆₈N₂O₂₂ | [1] |

| Molecular Weight | 1073.1 g/mol | [1] |

| CAS Number | 2246595-66-2 | [1] |

| Excitation Maximum (λex) | ~494 nm | [2] |

| Emission Maximum (λem) | ~521 nm | [2] |

| Appearance | Orange/Yellow Solid | [2] |

| Solubility | Soluble in DMSO, DMF | [2] |

| Purity | >95% (typical) | [3] |

| Storage | -20°C, protect from light and moisture | [2] |

Application in PROTAC Synthesis

The primary application of this compound in PROTAC development is for the fluorescent labeling of the final PROTAC molecule. The PEG12 linker provides several advantages:

-

Increased Hydrophilicity: The PEG spacer enhances the aqueous solubility of the often-hydrophobic PROTAC molecule, which can improve its pharmacokinetic properties.[4]

-

Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the fluorescent dye and the PROTAC, minimizing potential interference with target binding or E3 ligase recruitment.

-

Biocompatibility: PEG is a well-established biocompatible polymer, reducing the likelihood of immunogenic responses.

The synthesis of a fluorescently labeled PROTAC typically involves a multi-step process where the unlabeled PROTAC, containing a free primary amine, is first synthesized and purified. The final step is the conjugation of this compound to this amine.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a fluorescently labeled PROTAC using this compound. The example provided is for the labeling of a generic amine-containing PROTAC.

Materials and Reagents

-

Amine-functionalized PROTAC

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction vessel (e.g., microcentrifuge tube or small round-bottom flask)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass Spectrometer (MS) for characterization

-

Phosphate-Buffered Saline (PBS)

Synthesis of a Fluorescently Labeled PROTAC

References

A Deep Dive into NHS Ester Chemistry for Protein Labeling: Principles and Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, providing a robust and versatile method for the covalent modification of proteins and other biomolecules.[1][2] This technique is widely employed for attaching a variety of labels, including fluorescent dyes, biotin, and crosslinkers, to proteins for a broad range of applications in research, diagnostics, and therapeutics.[3][4][5] This guide delves into the fundamental principles of NHS ester chemistry, offering a detailed look at the reaction mechanism, critical parameters, and practical protocols for successful protein labeling.

The Core Principle: Amine-Reactive Chemistry

The utility of NHS esters lies in their ability to efficiently and selectively react with primary amines (–NH2) present on proteins.[5][6] These primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[4][6] Under appropriate reaction conditions, the nucleophilic primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[5][]

The Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, resulting in the formation of a stable amide linkage and the displacement of the NHS leaving group.[]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

Technical Guide: Carboxyfluorescein-PEG12-NHS for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Carboxyfluorescein-PEG12-N-hydroxysuccinimide (NHS) ester, a fluorescent labeling reagent. It includes key technical data, supplier information, a detailed experimental protocol for protein labeling, and a visual representation of the experimental workflow.

Core Compound Information

Carboxyfluorescein-PEG12-NHS is a chemical probe that combines a bright green fluorescent carboxyfluorescein (FAM) dye with a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, terminated with an amine-reactive NHS ester. This structure makes it an ideal reagent for covalently labeling proteins, peptides, and other biomolecules containing primary amines. The PEG spacer enhances water solubility and reduces steric hindrance, improving labeling efficiency and the stability of the final conjugate.[1][2]

CAS Number: 2246595-66-2[3]

Technical and Quantitative Data

The following table summarizes the key specifications for this compound.

| Property | Value | Source(s) |

| CAS Number | 2246595-66-2 | [3] |

| Molecular Weight | ~1073.1 g/mol | [2] |

| Excitation Wavelength (Max) | ~495 nm | [4] |

| Emission Wavelength (Max) | ~520 nm | [4] |

| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | [1][2] |

| Target Moiety | Primary Amines (-NH₂) | [1][2] |

| Solubility | Soluble in DMSO, DMF | [4][5] |

| Appearance | Orange/Yellow Solid | N/A |

| Storage Conditions | -20°C, desiccated, protected from light | [4][5] |

Supplier Information

This compound is available from various suppliers of research chemicals and reagents. A selection of suppliers is listed below:

Experimental Protocols

Protocol for Labeling Proteins with this compound

This protocol provides a general procedure for conjugating this compound to a protein, such as an antibody. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

-

Protein to be labeled (in an amine-free buffer like PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5[6]

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine (B1666218)

-

Purification column (e.g., gel filtration/desalting column)

Procedure:

-

Protein Preparation:

-

NHS Ester Solution Preparation:

-

Immediately before use, allow the this compound vial to warm to room temperature to prevent moisture condensation.[7]

-

Prepare a stock solution of the NHS ester (e.g., 10 mg/mL or ~10 mM) in anhydrous DMSO or DMF.[10] Vortex briefly to ensure it is fully dissolved. NHS esters are moisture-sensitive, so it is crucial to use an anhydrous solvent and prepare the solution fresh.[11]

-

-

Conjugation Reaction:

-

Calculate the required volume of the NHS ester solution to achieve the desired molar excess. A 10- to 20-fold molar excess of the dye to the protein is a common starting point for optimization.[7]

-

Add the calculated volume of the NHS ester solution to the protein solution while gently stirring or vortexing.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[8][11] Protect the reaction from light as fluorescein (B123965) is light-sensitive.[11]

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, add the quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature. This will react with and neutralize any unreacted NHS ester.

-

-

Purification of the Conjugate:

-

Characterization and Storage:

-

Determine the concentration of the labeled protein and the degree of labeling (DOL) using UV-Vis spectrophotometry. The DOL is the average number of dye molecules per protein molecule.

-

Store the purified conjugate under appropriate conditions for the specific protein, typically at 4°C for short-term and -20°C or -80°C for long-term storage.[10] Adding a stabilizer like BSA may be considered for long-term storage.[10]

-

Visualized Workflows and Pathways

Experimental Workflow for Protein Labeling

The following diagram illustrates the key steps in the protein labeling process, from reagent preparation to the final purified conjugate.

Caption: Workflow for labeling proteins with this compound.

Signaling Pathway of NHS Ester Reaction

This diagram illustrates the chemical reaction between the NHS ester group of the reagent and a primary amine on a target biomolecule.

Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. 2246595-66-2_5-Carboxyfluorescein-PEG12-NHS_5-FAM-PEG12-NHS [xinyanbm.com]

- 4. 5(6)-Carboxyfluorescein, NHS ester (CAS 17548-22-8) | Abcam [abcam.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 8. glenresearch.com [glenresearch.com]

- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 10. NHS ester protocol for labeling proteins [abberior.rocks]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Safety and Handling of Carboxyfluorescein-PEG12-NHS

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and application of Carboxyfluorescein-PEG12-N-hydroxysuccinimide ester (NHS). This amine-reactive fluorescent labeling reagent is a valuable tool in various life science research and drug development applications, including protein and antibody conjugation, cell tracking in flow cytometry, and as a fluorescent linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

Carboxyfluorescein-PEG12-NHS is a molecule that combines the bright green fluorescence of carboxyfluorescein with a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a highly reactive NHS ester group. The PEG spacer enhances solubility in aqueous buffers and reduces steric hindrance, thereby improving labeling efficiency.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₅₂H₆₈N₂O₂₂ | [2] |

| Molecular Weight | 1073.10 g/mol | [2] |

| Excitation Maximum (λex) | ~494 nm | [3] |

| Emission Maximum (λem) | ~521 nm | [4] |

| Appearance | Solid | - |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [5][6] |

Safety and Handling

2.1. Hazard Identification

Based on data for similar compounds, this compound may:

-

Cause skin and serious eye irritation.[7]

-

Be harmful if swallowed or inhaled.

-

Cause respiratory irritation.[7]

2.2. Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.

-

-

Hygiene Measures: Avoid inhalation of dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.

2.3. Storage and Stability

-

Storage Temperature: Store at -20°C for long-term stability.[2]

-

Storage Conditions: Keep the vial tightly sealed and protected from moisture and light.[3][8] It is recommended to store the compound with a desiccant.[9]

-

Stability: NHS esters are moisture-sensitive and can hydrolyze in the presence of water, rendering them non-reactive.[3][9] To prevent condensation, allow the vial to equilibrate to room temperature before opening.[3] Stock solutions in anhydrous DMSO or DMF should be prepared fresh for each use and not stored for extended periods, unless under strictly anhydrous conditions.[5][10]

2.4. Disposal

Dispose of waste in accordance with local, state, and federal regulations. As the toxicological properties have not been fully investigated, it is prudent to treat it as a hazardous chemical.

Experimental Protocols

The NHS ester group of this compound reacts with primary amines (-NH₂) on biomolecules, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[3]

3.1. General Workflow for Protein Labeling

General workflow for labeling proteins with this compound.

3.2. Detailed Protocol for Antibody Labeling

This protocol is a general guideline and may require optimization for specific antibodies and desired degrees of labeling.

Materials:

-

Antibody (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.5). Buffers containing primary amines (e.g., Tris, glycine) are not compatible.[3][5]

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

-

Spectrophotometer

Procedure:

-

Antibody Preparation: Ensure the antibody is in a suitable amine-free buffer at an appropriate concentration. If necessary, perform a buffer exchange.

-

Prepare NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[5]

-

Labeling Reaction:

-

Calculate the required volume of the NHS ester solution. A 10- to 20-fold molar excess of the dye to the antibody is a common starting point.[3] The optimal ratio should be determined empirically.

-

Slowly add the NHS ester solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.[3]

-

-

Purification: Remove the unreacted dye by gel filtration or dialysis.

-

Determine Degree of Labeling (DOL):

-

Measure the absorbance of the labeled antibody at 280 nm (for protein) and ~494 nm (for carboxyfluorescein).

-

Calculate the protein concentration and the dye concentration to determine the molar ratio of dye to protein. Correction factors for the dye's absorbance at 280 nm should be applied for accurate protein concentration determination.

-

3.3. Protocol for Cell Labeling for Proliferation Assays (e.g., Flow Cytometry)

Carboxyfluorescein-based NHS esters are widely used for tracking cell proliferation. The dye covalently labels intracellular proteins, and as cells divide, the fluorescence is distributed equally among daughter cells, allowing for the resolution of successive generations by flow cytometry.[11][12]

Materials:

-

Cells in single-cell suspension

-

PBS or HBSS

-

This compound

-

Anhydrous DMSO

-

Complete cell culture medium containing serum

Procedure:

-

Cell Preparation: Wash and resuspend cells in PBS or HBSS at a concentration of 1-10 x 10⁶ cells/mL.

-

Prepare Staining Solution: Prepare a stock solution of this compound in anhydrous DMSO. Dilute this stock solution in PBS to the desired final staining concentration (typically 0.5-10 µM). The optimal concentration should be titrated for each cell type.[13]

-

Cell Staining: Add the staining solution to the cell suspension and mix gently. Incubate for 10-15 minutes at 37°C.[11]

-

Quenching: Add an equal volume of complete culture medium to the cell suspension to quench the reaction with unreacted dye.

-

Washing: Centrifuge the cells and wash them multiple times with complete culture medium to remove any unbound dye.

-

Analysis: The labeled cells are now ready for in vitro or in vivo proliferation studies, with analysis by flow cytometry.

Applications

4.1. Fluorescent Labeling

The primary application is the covalent labeling of proteins, antibodies, peptides, and other biomolecules for use in various fluorescence-based assays, including:

-

Fluorescence microscopy[1]

-

Flow cytometry and cell sorting[1]

-

Immunofluorescence assays

-

Western blotting

4.2. PROTAC Development

This compound serves as a fluorescent PEG-based linker in the synthesis of PROTACs.[2][14] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[2] The fluorescent tag allows for the tracking and quantification of the PROTAC molecule in cells.

Workflow of PROTAC synthesis and mechanism of action.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency | - Hydrolyzed NHS ester- Incompatible buffer (contains amines)- Incorrect pH- Insufficient molar excess of dye | - Use fresh, anhydrous DMSO/DMF for stock solution- Perform buffer exchange to an amine-free buffer- Ensure pH is between 7.2 and 8.5- Increase the molar ratio of dye to protein[5][15] |

| Protein Precipitation | Over-labeling of the protein | Reduce the molar excess of the dye or decrease the reaction time[5] |

| Inconsistent Results | - Inaccurate quantification of reactants- Variable reaction conditions | - Accurately determine the concentrations of the protein and NHS ester- Maintain consistent time, temperature, and pH for all reactions[5] |

Quantitative Data Considerations

The degree of labeling (DOL) is a critical parameter for the successful application of fluorescently labeled proteins. It is defined as the average number of dye molecules conjugated to a single protein molecule.

| Parameter | Recommended Range/Value | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations generally lead to higher labeling efficiency.[6] |

| Reaction pH | 7.2 - 8.5 | Optimal for reaction with primary amines while minimizing NHS ester hydrolysis.[5] |

| Molar Excess of NHS Ester | 5- to 20-fold | This is a starting point and should be optimized for each specific protein and desired DOL.[3] |

| Reaction Time | 1-4 hours at RT, or overnight at 4°C | Longer incubation may be needed at lower temperatures.[5] |

| Optimal DOL for Antibodies | Varies by dye and application | A common target is 2.5-3 labels per antibody for many applications.[6] Over-labeling can lead to fluorescence quenching and loss of protein activity. |

References

- 1. This compound [myskinrecipes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. benchchem.com [benchchem.com]

- 6. broadpharm.com [broadpharm.com]

- 7. 2246595-66-2_5-Carboxyfluorescein-PEG12-NHS_5-FAM-PEG12-NHS [xinyanbm.com]

- 8. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. lumiprobe.com [lumiprobe.com]

- 11. cytologicsbio.com [cytologicsbio.com]

- 12. Divided we stand: tracking cell proliferation with carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. med.virginia.edu [med.virginia.edu]

- 14. This compound | PROTAC连接子 | MCE [medchemexpress.cn]

- 15. benchchem.com [benchchem.com]

Methodological & Application

Application Notes: Carboxyfluorescein-PEG12-NHS Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of proteins with Carboxyfluorescein-PEG12-NHS ester. This reagent enables the conjugation of a fluorescent carboxyfluorescein tag to proteins and other biomolecules containing primary amino groups. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of polypeptides, to form a stable amide bond.[1][2][3] The inclusion of a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer arm increases the solubility of the labeled protein in aqueous media, which can help to minimize aggregation and maintain protein function.[4] This protocol is designed to be a starting point for developing a protein-specific labeling procedure and may require optimization for specific applications.

Principle of the Reaction

The labeling reaction is based on the acylation of a primary amine on the protein by the this compound ester. The NHS ester is an amine-reactive functional group that readily reacts with nucleophilic primary amines in a pH-dependent manner.[5][6] The optimal pH for the reaction is typically between 8.0 and 9.0, where the primary amines are deprotonated and thus more nucleophilic.[7] At this pH, the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS).

Materials and Reagents

-

This compound

-

Protein of interest (in an amine-free buffer)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer or 50 mM sodium borate (B1201080) buffer, pH 8.3-8.5.[5][8] Avoid buffers containing primary amines like Tris or glycine.[7][9][10]

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)[1][5][7]

-

Purification column (e.g., gel filtration column like Sephadex G-25)[7]

-

Phosphate-Buffered Saline (PBS) for purification and storage

-

Quenching solution (optional): 1 M Tris-HCl or Glycine, pH 7.4[8]

Quantitative Data Summary

| Parameter | Recommended Value | Notes |

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[2][6] |

| Reaction pH | 8.0 - 9.0 | Optimal for ensuring primary amines are deprotonated.[7] |

| Molar Excess of Dye:Protein | 8:1 to 20:1 | This is a starting point and should be optimized for the specific protein and desired degree of labeling.[5][9][11] |

| Reaction Temperature | Room Temperature or 4°C | Room temperature for 1-4 hours or 4°C overnight.[5][9] |

| Reaction Time | 30 minutes - 2 hours at room temperature; overnight at 4°C | Longer incubation times can increase the degree of labeling.[8][9] |

| Solvent for Dye Stock | Anhydrous DMSO or DMF | Prepare fresh. The NHS ester is moisture-sensitive.[1][9][10] |

| Dye Stock Concentration | 1-10 mg/mL or 10 mM | Prepare immediately before use.[1][8][9] |

Experimental Protocol

Preparation of Protein Sample

-

Ensure the protein sample is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris or glycine), the protein must be purified by dialysis or gel filtration into a suitable reaction buffer.[7][9]

-

Adjust the protein concentration to 2-10 mg/mL in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[2]

Preparation of this compound Stock Solution

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[9][10]

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 1-10 mg/mL or 10 mM.[1][8][9] Vortex briefly to ensure it is fully dissolved.

Labeling Reaction

-

Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A starting point of a 10:1 to 20:1 molar ratio is recommended.[9][11]

-

Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.[7]

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark.[9]

(Optional) Quenching the Reaction

-

To stop the labeling reaction, a quenching buffer containing primary amines can be added. Add Tris-HCl or Glycine to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[8]

Purification of the Labeled Protein

-

Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).[7]

-

Equilibrate the column with PBS.

-

Apply the reaction mixture to the column and elute with PBS.

-

The first colored band to elute will be the fluorescently labeled protein. The second, slower-moving band will contain the unreacted, hydrolyzed dye.[7]

-

Collect the fractions containing the labeled protein.

Determination of Degree of Labeling (DOL)

-

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance of carboxyfluorescein (~494 nm, A494).

-

The protein concentration can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

-

The DOL is then calculated as the molar ratio of the dye to the protein.

Storage of Labeled Protein

-

Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C in smaller aliquots for long-term storage.[1][7] Protect from light to prevent photobleaching.

Visualizations

Caption: Experimental workflow for protein labeling.

Caption: Chemical reaction of protein labeling.

References

- 1. NHS ester protocol for labeling proteins [abberior.rocks]

- 2. biotium.com [biotium.com]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. interchim.fr [interchim.fr]

- 6. lumiprobe.com [lumiprobe.com]

- 7. setabiomedicals.com [setabiomedicals.com]

- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 9. broadpharm.com [broadpharm.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

Step-by-Step Guide to Antibody Conjugation with Carboxyfluorescein-PEG12-NHS

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the conjugation of antibodies with Carboxyfluorescein-PEG12-NHS. This process is essential for the development of fluorescently labeled antibodies for use in a variety of applications, including immunoassays, flow cytometry, and fluorescence microscopy. The inclusion of a Polyethylene (B3416737) Glycol (PEG) spacer enhances the solubility and reduces the potential immunogenicity of the final conjugate.[1][2][3][4][5]

Introduction

Covalent labeling of antibodies with fluorescent dyes is a fundamental technique in biological research and diagnostics. The N-hydroxysuccinimide (NHS) ester functional group is one of the most common and effective chemistries for labeling proteins.[] NHS esters react with primary amines, such as the side chain of lysine (B10760008) residues on the antibody, to form stable amide bonds.

This compound is a labeling reagent that combines the bright green fluorescence of carboxyfluorescein with the beneficial properties of a 12-unit polyethylene glycol (PEG) spacer. The PEG linker increases the hydrophilicity of the dye, which can improve the solubility of the resulting antibody conjugate and minimize non-specific binding.[1][2][3][4][5][7]

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Reagent/Material | Supplier | Notes |

| Antibody to be labeled | N/A | Purified and free of amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., BSA). |

| This compound | Various | Store at -20°C, protected from light and moisture.[8] |

| Anhydrous Dimethyl Sulfoxide (DMSO) | Various | For dissolving the NHS ester. |

| Reaction Buffer | N/A | 0.1 M Sodium Bicarbonate, pH 8.3-8.5. |

| Quenching Solution | N/A | 1 M Tris-HCl, pH 8.0 or 1 M Glycine. |

| Purification Column | Various | e.g., Sephadex G-25 or equivalent size-exclusion chromatography column. |

| Phosphate Buffered Saline (PBS) | N/A | pH 7.2-7.4, for purification and storage. |

| Spectrophotometer | N/A | Capable of measuring absorbance at 280 nm and ~494 nm. |

Experimental Protocols

This section details the step-by-step procedure for antibody conjugation.

Preparation of Reagents

Antibody Preparation:

-

Ensure the antibody is at a concentration of 2-10 mg/mL for optimal labeling.[9]

-

If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers like BSA, it must be purified. This can be achieved by dialysis against 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) or by using a desalting column.

This compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO. For example, to prepare a 10 mM solution with a reagent having a molecular weight of 1073.11 g/mol , dissolve 1.07 mg in 100 µL of DMSO.[7][8][10][11]

-

This stock solution should be used immediately and not stored.[9]

Conjugation Reaction

The following diagram illustrates the workflow of the antibody conjugation process.

Caption: Experimental workflow for antibody conjugation with this compound.

-

Calculate the required volume of the dye stock solution. A molar excess of the NHS ester is required for efficient labeling. A starting point is a 10 to 20-fold molar excess of the dye to the antibody.[][12][13] The optimal ratio may need to be determined experimentally.

-

Perform the conjugation. While gently vortexing, add the calculated volume of the this compound stock solution to the antibody solution.

-

Incubate the reaction. Incubate for 1 hour at room temperature, protected from light.

-

Quench the reaction. Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.

Purification of the Conjugate

It is crucial to remove unconjugated dye from the labeled antibody. Size-exclusion chromatography is a common and effective method.

-

Equilibrate a Sephadex G-25 column (or equivalent) with PBS (pH 7.2-7.4).

-

Apply the quenched reaction mixture to the top of the column.

-

Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody, as it is larger and passes through the column more quickly. The smaller, unconjugated dye molecules will elute later.

-

Collect the fractions containing the purified antibody-dye conjugate.

Characterization of the Conjugate: Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule, must be determined. This is achieved by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of the dye (~494 nm for carboxyfluorescein).

The following diagram outlines the logical steps for calculating the DOL.

Caption: Logical workflow for the calculation of the Degree of Labeling (DOL).

Calculation Steps:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~494 nm (Amax).

-

Calculate the concentration of the antibody:

-

First, correct the A280 reading for the absorbance of the dye at this wavelength:

-

Then, calculate the antibody concentration:

-